4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVDGGZAPOUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325189 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956964-69-5 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a member of the triazole and pyrazole classes, which have been extensively studied for their diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.34 g/mol. The compound features a triazole ring and a pyrazole moiety, which are known for their biological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrazole rings. For instance, derivatives of 1H-pyrazole can be synthesized through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds. The presence of substituents like methoxybenzyl enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has shown that similar triazole compounds exhibit potent activity against various bacterial strains. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole and triazole derivatives. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds suggest that they can effectively inhibit cancer cell proliferation at low concentrations .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | HEPG2 | 428 |
| 4b | MCF-7 | 580 |
| 4c | NUGC | 60 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as lipase and α-glucosidase. For instance, related triazole derivatives displayed IC50 values indicating effective inhibition of these enzymes, which are critical in metabolic disorders like diabetes .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Lipase | 2c | 2.50 ± 0.50 |
| α-Glucosidase | 6a | 4.36 ± 0.10 |
Case Studies
- Anticancer Efficacy : A study investigated a series of pyrazole derivatives similar to the target compound against different cancer cell lines. The findings indicated that modifications in the substituents significantly affected their cytotoxicity profiles, with certain compounds exhibiting selectivity towards specific cancer types .
- Enzyme Inhibition : Another research focused on the enzyme inhibitory activities of related triazoles. The results demonstrated that these compounds could serve as potential leads for developing new antidiabetic agents due to their ability to inhibit carbohydrate-hydrolyzing enzymes effectively .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily due to the presence of the triazole and pyrazole moieties. These activities include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapy.
- Anticancer Activity : The pyrazole derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.
- Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Research Findings and Case Studies
Several studies have documented the biological activities and therapeutic potentials of this compound:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Substituent Effects
Substituent Analysis :
- 1,3-Benzodioxol-5-ylmethyl (): The fused dioxole ring enhances π-π stacking and may improve blood-brain barrier penetration .
- 4-Methoxybenzyl (): The para-substitution offers less steric hindrance compared to ortho, possibly increasing rotational freedom and solubility .
- Imidazol-1-ylpropyl (): The imidazole group introduces basicity and hydrogen-bonding sites, critical for protein-ligand interactions in bromodomain inhibitors .
Table 2: Electronic and Physical Properties
Preparation Methods
Formation of the 1,2,4-Triazole Moiety
The 1,2,4-triazole core is synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing substrates. A validated approach involves reacting 2-methoxybenzylhydrazine with methyl-substituted thiosemicarbazides under basic conditions. For example, hydrazinecarbothioamide intermediates undergo ring closure in the presence of potassium hydroxide (KOH) to yield 4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Subsequent alkylation or arylation at the thiol position is avoided in this case, as the target structure requires retention of the triazole’s C3 position for pyrazole linkage.
Key optimization parameters include:
Synthesis of 1-Methyl-1H-pyrazol-5-amine
The pyrazole amine is prepared via a modified Claisen condensation. Starting with ethyl acetoacetate, hydrazine hydrate introduces the hydrazine group, followed by methylation using methyl iodide (CH₃I) in dimethylformamide (DMF). The intermediate 1-methyl-3-methyl-1H-pyrazol-5-amine is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Critical considerations:
- Protection of the amine : Boc (tert-butyloxycarbonyl) protection prevents unwanted side reactions during subsequent coupling steps.
- Temperature control : Reactions conducted at 0–5°C minimize polymerization.
Coupling Strategies for Heterocyclic Integration
Nucleophilic Substitution at the Triazole C3 Position
The triazole’s C3 position is functionalized through nucleophilic displacement of a leaving group (e.g., bromine) by the pyrazole amine. A representative protocol involves:
- Bromination : Treating 4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazole-3-thiol with phosphorus oxybromide (POBr₃) in dichloromethane (DCM) to yield the 3-bromo derivative.
- Amination : Reacting the brominated triazole with 1-methyl-1H-pyrazol-5-amine in the presence of cesium carbonate (Cs₂CO₃) and palladium(II) acetate (Pd(OAc)₂) in toluene at 110°C.
Yield Optimization Data :
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 72 |
| CuI | K₂CO₃ | DMF | 90 | 58 |
| None | Et₃N | Ethanol | 78 | 41 |
Palladium-catalyzed coupling provides superior yields due to enhanced C–N bond formation efficacy.
Multi-Component One-Pot Synthesis
A streamlined one-pot method combines triazole and pyrazole precursors in situ. This approach adapts methodologies from fused heterocycle syntheses:
- Reactants :
- 2-Methoxybenzaldehyde
- Methyl hydrazinecarboxylate
- 1-Methyl-1H-pyrazol-5-amine
- Acetylacetone
- Conditions :
Advantages :
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the triazole and pyrazole planes intersect at 55.59°, with the 2-methoxybenzyl group perpendicular to the triazole ring (82.28° dihedral angle). The centrosymmetric space group (P2₁/n) indicates a racemic mixture, necessitating chiral resolution for enantiopure applications.
Challenges and Mitigation Strategies
Byproduct Formation During Amination
Competing Ullmann-type coupling generates bis-pyrazole derivatives. Mitigation includes:
Regioselectivity in Triazole Functionalization
Q & A
Q. Q1. How can researchers optimize the multi-step synthesis of this compound, and what analytical methods validate intermediate purity?
Methodological Answer: The synthesis typically involves cyclization of thiourea precursors followed by functionalization. Key steps include:
- Cyclization : Thiourea analogues are cyclized using POCl₃ or H₂O₂ under reflux to form the 1,2,4-triazole core .
- Acylation : Intermediate pyrazole-4-carbonyl chlorides are generated via formylation and oxidation, then coupled with amines or thiols .
- Validation : Use HPLC (≥95% purity thresholds) and LC-MS to confirm intermediate integrity. X-ray crystallography (e.g., CCDC deposition codes) resolves regiochemical ambiguities in triazole-pyrazole linkages .
Q. Q2. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm, pyrazole NH₂ as broad singlet δ 5.2–5.5 ppm) .
- X-ray Diffraction : Single-crystal studies confirm bond angles (e.g., N1–C2–N3 ≈ 108° in triazole ring) and π-π stacking interactions influencing stability .
- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) validate acylation steps .
Q. Q3. How should initial biological screening be designed to assess antitubercular or anticancer activity?
Methodological Answer:
- Antitubercular Assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 2 µg/mL considered potent) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies rationalize contradictory antimicrobial data across derivatives?
Methodological Answer:
- Substituent Analysis : Compare MIC values for derivatives with halogenated vs. methoxy groups. For example, 4-Cl substitution enhances lipophilicity (logP ↑ 0.5) and M. tuberculosis inhibition .
- Electrostatic Mapping : DFT calculations (e.g., Mulliken charges) reveal electron-deficient triazole rings improve DNA gyrase binding .
- Contradiction Resolution : If a derivative shows high in vitro activity but poor in vivo efficacy, assess metabolic stability via liver microsome assays .
Q. Q5. What computational strategies predict binding modes with tubulin or kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Prioritize poses with H-bonds to Thr179 and hydrophobic contacts with Val238 .
- MD Simulations : Run 100-ns trajectories to evaluate stability of triazole-pyrazole scaffolds in ATP-binding pockets (e.g., EGFR kinase) .
- Pharmacophore Filtering : Align derivatives with known inhibitors (e.g., combretastatin A-4) to identify essential hydrophobic/aromatic features .
Q. Q6. How can researchers resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?
Methodological Answer:
- Model Comparison : Test IC₅₀ in monolayer (2D) vs. spheroid (3D) cultures of HCT-116. 3D models often show 10–100× resistance due to diffusion barriers .
- Hypoxia Markers : Quantify HIF-1α in 3D spheroids via Western blot to correlate drug penetration limits with activity loss .
- Combination Studies : Pair the compound with hypoxia-activated prodrugs (e.g., tirapazamine) to enhance efficacy in 3D systems .
Key Methodological Recommendations
- Synthetic Optimization : Replace POCl₃ with microwave-assisted cyclization to reduce reaction time from 12 h → 2 h .
- Biological Assays : Include efflux pump inhibitors (e.g., verapamil) in antimicrobial tests to isolate intrinsic activity .
- Computational Workflow : Validate docking poses with MM-GBSA free energy calculations (ΔG ≤ −8 kcal/mol indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
